2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(2,6-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various substituents such as methoxyethyl, difluorophenyl, and methyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 7-(2,6-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by the condensation of a suitable diamine with a diketone or a similar compound.
Coupling of the Rings: The tetrazole and pyrimidine rings are then fused together through a cyclization reaction, often facilitated by a catalyst.
Introduction of Substituents: The various substituents, such as methoxyethyl, difluorophenyl, and methyl groups, are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 7-(2,6-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 7-(2,6-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(2,6-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Difluorophenyl Compounds: Compounds containing the difluorophenyl group, which may exhibit similar chemical properties.
Uniqueness
The uniqueness of 2-METHOXYETHYL 7-(2,6-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential applications in various fields. The presence of the methoxyethyl, difluorophenyl, and methyl groups imparts unique chemical and physical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15F2N5O3 |
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Molecular Weight |
351.31 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15F2N5O3/c1-8-11(14(23)25-7-6-24-2)13(22-15(18-8)19-20-21-22)12-9(16)4-3-5-10(12)17/h3-5,13H,6-7H2,1-2H3,(H,18,19,21) |
InChI Key |
QZRODOLHSKWTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC=C3F)F)C(=O)OCCOC |
Origin of Product |
United States |
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